N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methoxybenzohydrazide
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Overview
Description
N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-methoxybenzohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. This particular compound is derived from the condensation of 2,6-dichlorobenzaldehyde and 4-methoxybenzohydrazide.
Preparation Methods
The synthesis of N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-methoxybenzohydrazide typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 4-methoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours, and the resulting product is then purified by recrystallization from ethanol .
These methods involve the careful control of reaction conditions, such as temperature, pressure, and solvent composition, to ensure high yields and purity of the final product .
Chemical Reactions Analysis
N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry to form stable complexes with transition metal ions.
Biology: Schiff base hydrazones, including this compound, have shown promising biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound’s ability to form stable complexes with metal ions makes it a candidate for developing metal-based drugs.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-methoxybenzohydrazide is primarily related to its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as enzymes and DNA, leading to various biological effects. The compound’s unique structure allows it to act as a chelating agent, binding to metal ions and modulating their activity in biological systems .
Comparison with Similar Compounds
N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-methoxybenzohydrazide can be compared to other Schiff base hydrazones, such as:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but differs in the substitution pattern on the aromatic ring.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: This compound also shares structural similarities but contains a fluorine substituent.
The uniqueness of N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-methoxybenzohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
42596-09-8 |
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Molecular Formula |
C15H12Cl2N2O2 |
Molecular Weight |
323.2 g/mol |
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-21-11-7-5-10(6-8-11)15(20)19-18-9-12-13(16)3-2-4-14(12)17/h2-9H,1H3,(H,19,20)/b18-9+ |
InChI Key |
DKRMZWSFEMIMQX-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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